[4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]phenyl]methanol
Overview
Description
The compound 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol , also known by its Unique Ingredient Identifier (UNII) [4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]phenyl]methanol , is a chemical substance with the molecular formula C14H13BO4 and a molecular weight of 256.06 . This compound is characterized by its achiral nature and lack of defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol involves the reaction of benzenemethanol derivatives with benzoxaborol intermediates under controlled conditions. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benzenemethanol compounds, which can be further utilized in various chemical syntheses .
Scientific Research Applications
4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol include other benzoxaborol derivatives and benzenemethanol analogs. Examples include:
- 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)oxy]benzenemethanol
- 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-4-yl)oxy]benzenemethanol .
Uniqueness
The uniqueness of 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its achiral nature and lack of stereocenters contribute to its stability and ease of synthesis compared to other similar compounds .
Properties
CAS No. |
1187188-60-8 |
---|---|
Molecular Formula |
C14H13BO4 |
Molecular Weight |
256.06 g/mol |
IUPAC Name |
[4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]phenyl]methanol |
InChI |
InChI=1S/C14H13BO4/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,16-17H,8-9H2 |
InChI Key |
ZYSMVTJFVYIMEE-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)CO)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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